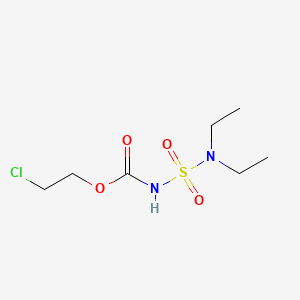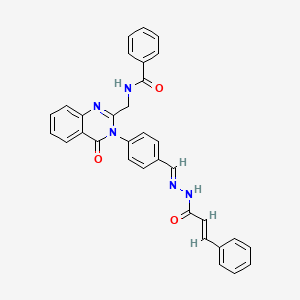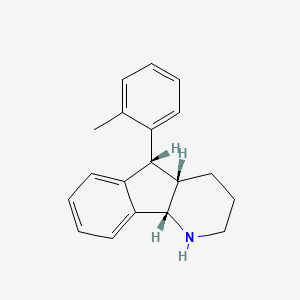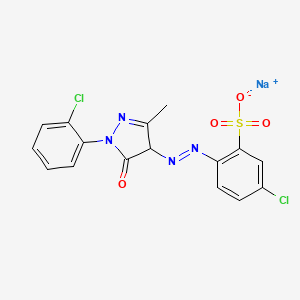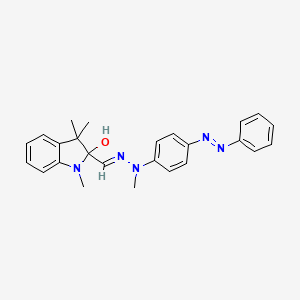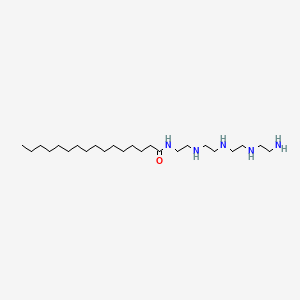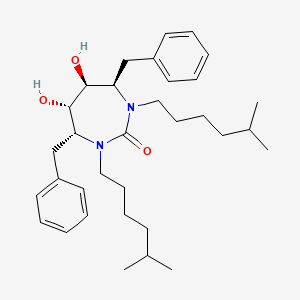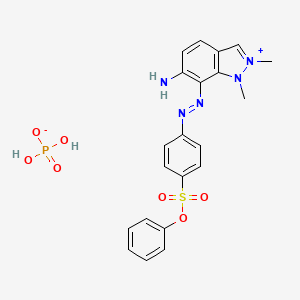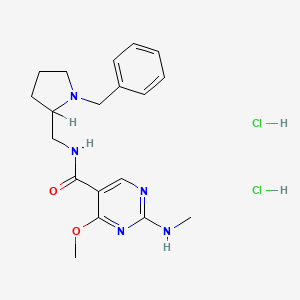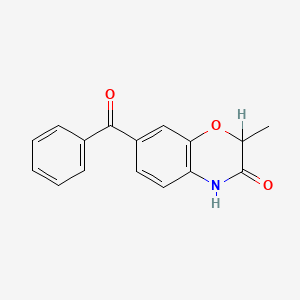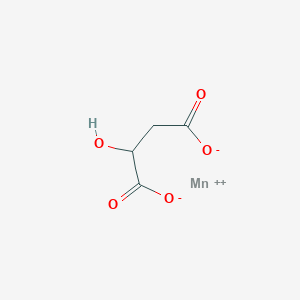
2-hydroxybutanedioate;manganese(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganese malate can be synthesized through the reaction of manganese salts, such as manganese sulfate, with malic acid. The reaction typically involves dissolving manganese sulfate in water and adding malic acid under controlled pH conditions to precipitate the manganese malate complex .
Industrial Production Methods
Industrial production of manganese malate may involve similar methods but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Manganese malate can undergo various chemical reactions, including:
Oxidation: Manganese in the +2 oxidation state can be oxidized to higher oxidation states.
Reduction: Manganese can be reduced back to the +2 state from higher oxidation states.
Substitution: Ligands in the manganese malate complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using chelating agents or other ligands in solution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of manganese malate can lead to the formation of manganese dioxide, while reduction can regenerate the manganese(2+) state .
Wissenschaftliche Forschungsanwendungen
Manganese malate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of manganese malate involves its role as a source of manganese ions. Manganese ions act as cofactors for various enzymes, facilitating biochemical reactions. They are involved in processes such as oxidative phosphorylation, detoxification of reactive oxygen species, and synthesis of neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium malate: Similar to manganese malate but with magnesium instead of manganese.
Calcium malate: Another similar compound where calcium is complexed with malic acid.
Uniqueness
Manganese malate is unique due to its specific role in providing manganese ions, which are crucial for various enzymatic functions that cannot be substituted by other metal ions. Its applications in battery technology also highlight its importance in the development of sustainable energy solutions .
Eigenschaften
CAS-Nummer |
59866-25-0 |
|---|---|
Molekularformel |
C4H4MnO5 |
Molekulargewicht |
187.01 g/mol |
IUPAC-Name |
2-hydroxybutanedioate;manganese(2+) |
InChI |
InChI=1S/C4H6O5.Mn/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChI-Schlüssel |
FPJRUJLVZLKWFU-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


